molecular formula C19H31N3O2 B10891491 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10891491
M. Wt: 333.5 g/mol
InChI Key: JMZRCEPYMSSQFP-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmacology due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperidine to form an intermediate, which is then reacted with 4-methylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine
  • N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide

Comparison: Compared to similar compounds, 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,5-dimethoxybenzyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C19H31N3O2/c1-20-10-12-22(13-11-20)17-6-8-21(9-7-17)15-16-14-18(23-2)4-5-19(16)24-3/h4-5,14,17H,6-13,15H2,1-3H3

InChI Key

JMZRCEPYMSSQFP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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